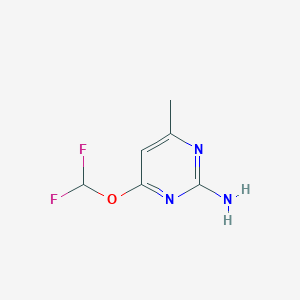

4-(Difluoromethoxy)-6-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O/c1-3-2-4(12-5(7)8)11-6(9)10-3/h2,5H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSDEDHCJRKTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384700 | |

| Record name | 4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85821-30-3 | |

| Record name | 4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethoxy 6 Methylpyrimidin 2 Amine and Analogues

Classical and Modern Approaches in Pyrimidine (B1678525) Synthesis

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methods.

The most traditional and widely used method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.orgbu.edu.eg For 2-aminopyrimidines, the typical N-C-N source is guanidine (B92328), which reacts with a 1,3-bifunctional three-carbon component, such as a β-dicarbonyl compound. bu.edu.egresearchgate.net

The Principal Synthesis, for instance, involves the cyclization of β-dicarbonyl compounds with reagents like amidines, urea (B33335), or guanidine to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. foliamedica.bg These reactions form the bedrock of pyrimidine synthesis, providing reliable access to the core heterocycle. organic-chemistry.org

| Reaction Name | Reactants | Product Type |

| Principal Synthesis | β-Dicarbonyl Compound + Guanidine | 2-Aminopyrimidine (B69317) |

| Biginelli Reaction | Aldehyde + β-Ketoester + (Thio)urea | Dihydropyrimidin-(thi)one |

| From N-vinyl amides | N-vinyl/aryl amide + Nitrile | C4-substituted Pyrimidine organic-chemistry.org |

This table provides an overview of common condensation strategies for pyrimidine synthesis.

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, and pyrimidines are no exception. researchgate.netnih.gov These methods offer alternative reaction pathways, often under milder conditions and with greater efficiency and selectivity. mdpi.com Catalysts based on iridium, iron, and ruthenium have been employed in multicomponent reactions to assemble the pyrimidine scaffold. organic-chemistry.orgmdpi.comacs.org

Transition metal-catalyzed reactions can proceed through various cyclization modes, such as [4+2], [3+2+1], or [3+3] cycloadditions, providing access to highly substituted pyrimidines that may be difficult to obtain through classical condensation methods. mdpi.comelsevier.com For example, iron has been used to catalyze the synthesis of highly substituted pyrimidines from readily available α,β-unsaturated ketones and amidines. mdpi.com These advancements have significantly expanded the toolkit for chemists designing and synthesizing novel pyrimidine derivatives. nih.gov

| Metal Catalyst | Reaction Type | Reactants | Reference |

| Iron (Fe) | Cyclization | α,β-Unsaturated Ketones + Amidines | mdpi.com |

| Iridium (Ir) | Multicomponent Synthesis | Amidines + Alcohols | organic-chemistry.org |

| Ruthenium (Ru) | Dehydrogenative Coupling | Alcohol precursors | acs.org |

This table summarizes selected transition-metal-catalyzed approaches to pyrimidine synthesis.

In recent years, there has been a significant shift towards sustainable and environmentally friendly synthetic methodologies, collectively known as green chemistry. kuey.netresearchgate.netkuey.net These principles have been successfully applied to pyrimidine synthesis, focusing on the use of safer solvents, solvent-free conditions, catalysts, and energy-efficient techniques like microwave irradiation. rasayanjournal.co.innih.gov

Microwave-assisted synthesis, in particular, has proven highly effective for pyrimidine formation. tandfonline.com It often leads to dramatic reductions in reaction times, increased product yields, and simplified workup procedures compared to conventional heating methods. foliamedica.bgkuey.nettandfonline.com The Biginelli condensation, for example, can be carried out efficiently under microwave irradiation, sometimes without a solvent, significantly improving the process's environmental footprint. tandfonline.comresearchgate.netnih.gov These green approaches are not only ecologically beneficial but also offer practical advantages in laboratory and industrial settings. kuey.netrasayanjournal.co.in

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Hours to Days | Moderate to Good | Often requires high temperatures and organic solvents |

| Microwave Irradiation | Minutes | Good to Excellent | Can be performed solvent-free or in green solvents tandfonline.comacs.org |

| Ultrasound-Assisted | Variable | Good | Energy-efficient alternative rasayanjournal.co.innih.gov |

This table presents a comparison of conventional and green chemistry approaches in pyrimidine synthesis.

Strategies for Difluoromethoxylation within Pyrimidine Scaffolds

The introduction of the difluoromethoxy (OCF₂H) group is a key step in synthesizing the target compound. This moiety is of great interest in medicinal chemistry, and methods to install it are an active area of research.

Directly replacing a carbon-hydrogen (C-H) bond on a pre-formed pyrimidine ring with a difluoromethoxy group is a highly desirable and atom-economical strategy. Recent advances in photoredox catalysis have enabled the direct C-H difluoromethoxylation of arenes and heteroarenes. rsc.org This approach typically involves the generation of a highly reactive OCF₂H radical from a specialized reagent, which then adds to the heterocyclic ring. nih.gov

This method is powerful for late-stage functionalization, potentially allowing for the conversion of 2-amino-6-methylpyrimidine directly to the target compound. nih.govresearchgate.net The success of such a reaction depends on the regioselectivity of the radical addition, as the pyrimidine ring has multiple C-H bonds. The development of new, stable, and efficient difluoromethoxylating reagents is crucial for the advancement of this technique. rsc.orgnih.gov

An alternative and often more controlled strategy is to construct the pyrimidine ring using a building block that already contains the difluoromethoxy group. researchgate.net This approach avoids potential issues with regioselectivity during a late-stage functionalization.

A highly effective method involves the use of an α-(difluoromethoxy)ketone as the three-carbon precursor. researchgate.net For the synthesis of 4-(difluoromethoxy)-6-methylpyrimidin-2-amine, a plausible precursor would be 1-(difluoromethoxy)pentane-2,4-dione. This β-dicarbonyl compound can then undergo a classical condensation reaction with guanidine to directly form the desired pyrimidine ring with the difluoromethoxy and methyl groups in the correct positions. This building block approach provides a reliable and direct route to the target molecule and its analogues. researchgate.net

| Precursor Type | Description | Resulting Heterocycle |

| α-(Difluoromethoxy)ketones | A ketone with a difluoromethoxy group on the alpha carbon. researchgate.net | Pyrazoles, Isoxazoles, Pyrimidines |

| Difluoromethyl Ethers | Used in reactions where the OCF₂H group is part of a larger starting material. | Varied fluorinated compounds |

| Difluoromethylating Reagents | Reagents like Zn(SO₂CF₂H)₂ (DFMS) can generate a CF₂H radical for addition to substrates. nih.govresearchgate.netacs.org | Difluoromethylated compounds |

This table highlights different precursor strategies for introducing the difluoromethoxy or related moieties.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of substituted pyrimidines, such as this compound, often involves multi-component reactions where optimization of conditions is critical for achieving high yields and purity. While specific optimization data for the direct synthesis of this compound is not extensively detailed in publicly available literature, the principles of optimization can be inferred from the synthesis of analogous 2-aminopyrimidine structures.

A common and efficient method for assembling the 2-aminopyrimidine core is through a three-component reaction, a strategy noted for its convergency and efficiency. nih.gov This approach, often inspired by the Biginelli reaction, typically involves the condensation of a β-dicarbonyl compound (or a functional equivalent), an aldehyde, and guanidine. nih.gov For analogues like 2-amino-4,6-diarylpyrimidine-5-carbonitriles, this one-pot synthesis has been shown to produce yields ranging from moderate to excellent (45–89%). nih.gov

Optimization of such reactions involves a systematic variation of several key parameters:

Solvent: The choice of solvent can significantly influence reaction rates and yields. Solvents ranging from alcohols (ethanol, methanol) to more polar aprotic solvents (acetonitrile, N,N-dimethylformamide) have been explored for similar syntheses. researchgate.net

Catalyst: The reaction is often catalyzed by a base or an acid. The concentration and nature of the catalyst, such as piperidine (B6355638) or sodium methoxide, are crucial for promoting the desired cyclization and condensation steps. researchgate.netresearchgate.net

Temperature: Reaction temperature affects the rate of reaction. Many pyrimidine syntheses are conducted under reflux to ensure the reaction proceeds to completion. mdpi.com

Reactant Stoichiometry: The molar ratio of the reactants is another critical factor. For instance, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a key analogue, the molar ratio of diethyl malonate to acetamidinium (B1228376) chloride was optimized to 1.4 to achieve a maximal yield of 88.5%. researchgate.net

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of starting materials to the product without significant decomposition or side-product formation. For the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a reaction time of 180 minutes was found to be optimal. researchgate.net

The following table summarizes optimized conditions for the synthesis of a related 2-methylpyrimidine (B1581581) analogue, which provides a model for the potential optimization of this compound synthesis.

| Parameter | Optimized Condition | Resulting Yield | Reference Compound |

|---|---|---|---|

| Base Concentration (Sodium Methoxide) | 18% | 88.5% | 4,6-dihydroxy-2-methylpyrimidine |

| Reaction Time | 180 minutes | ||

| Molar Ratio (DEM/Ace·HCl) | 1.4 |

The synthesis of N-arylpyrimidin-2-amines can also be achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This method involves the reaction of a chloropyrimidine with an amine in the presence of a palladium catalyst and a base. The optimization of these reactions would focus on the choice of palladium catalyst, ligand, base, solvent, and temperature to maximize the yield of the desired N-arylpyrimidin-2-amine.

Purification and Isolation Techniques for Pyrimidine Amines

The purification and isolation of pyrimidine amines are crucial steps to obtain the final product with high purity. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities. Common methods employed for the purification of 2-aminopyrimidine derivatives include recrystallization and chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. For instance, in the synthesis of 2-amino-4,6-dimethoxypyrimidine, a molten state crude product was obtained, which was then recrystallized from hot toluene (B28343) or dimethylbenzene to yield white crystals with a purity of over 99%. google.com The choice of solvent is critical and is determined by the solubility profile of the compound.

| Compound | Recrystallization Solvent | Purity Achieved |

|---|---|---|

| 2-amino-4,6-dimethoxypyrimidine | Toluene | 99.4% (HPLC) |

| 2-amino-4,6-dimethoxypyrimidine | Dimethylbenzene | 99.6% (HPLC) |

Column Chromatography is a versatile and powerful technique for separating and purifying compounds from a mixture. For pyrimidine amines, silica (B1680970) gel is a common stationary phase. The separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase while a mobile phase (eluent) is passed through the column.

Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, leading to faster separations. It has been successfully used for the purification of pyrimidine conjugates, employing solvent systems such as chloroform-ethanol or ethyl acetate (B1210297) as the eluent. mdpi.com The yields after purification for some analogues have been reported to be in the range of 36% to 68%. mdpi.com

Amine-Functionalized Media: Basic amines can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to poor separation and tailing of peaks. To overcome this, amine-functionalized silica can be used as the stationary phase. biotage.com This modified silica masks the acidic sites, allowing for more efficient separation of basic compounds like pyrimidine amines, often with simpler solvent systems like hexane/ethyl acetate. biotage.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, HPLC is the method of choice. Reversed-phase columns, such as C18, are commonly used for the separation of pyrimidine derivatives. nih.gov The composition and pH of the mobile phase are critical parameters that are optimized to achieve the desired separation. nih.gov For example, a mobile phase consisting of a KH2PO4-H3PO4 buffer at a specific pH has been used for the separation of purine (B94841) and pyrimidine bases. nih.gov

The isolation of the purified pyrimidine amine from the solvent fractions obtained after chromatography typically involves evaporation of the solvent under reduced pressure. stackexchange.com

Structural Modification and Derivatization Strategies for Pyrimidine Based Scaffolds

Exploration of Substituent Effects on the Pyrimidine (B1678525) Core

The electronic landscape of the pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This deficiency dictates its reactivity, making it generally resistant to electrophilic substitution while being more susceptible to nucleophilic attack, especially at positions 2, 4, and 6. wikipedia.orgnih.gov The introduction of substituents can dramatically alter this landscape, either enhancing or diminishing the ring's inherent electronic properties. csu.edu.au

Positional Isomerism and its Influence on Molecular Characteristics

Studies on other substituted heterocyclic systems, such as pyridine (B92270) derivatives, have demonstrated that positional isomerization significantly affects molecular configuration and conjugation. nih.gov For instance, changing a substituent's linkage from a meta- to an ortho- or para-position relative to the ring nitrogen can lead to shifts in absorption and fluorescence emission spectra, indicating a change in the electronic energy levels. nih.gov Similar principles apply to the pyrimidine system, where the relative positions of the difluoromethoxy, methyl, and amino groups will dictate the molecule's planarity, conjugation, and potential for hydrogen bonding, thereby influencing its physical and chemical behavior.

The Role of the Difluoromethoxy Group in Modulating Electronic and Steric Profiles

The difluoromethoxy group (-OCF₂H) is a unique substituent used to modulate a molecule's properties, acting as a bioisostere for other groups like a methoxy (B1213986) or a hydroxyl group. nih.gov Its influence stems from a combination of electronic and steric effects.

Steric Profile: Sterically, the difluoromethoxy group is bulkier than a methoxy group. mdpi.com Its conformation is also a key factor. Unlike the trifluoromethoxy (-OCF₃) group, which often lies orthogonal to the plane of an aromatic ring, the difluoromethoxy group's conformation can be more flexible. nih.gov These steric interactions can influence the molecule's ability to fit into binding sites and can affect the planarity of the molecule, potentially disrupting π-system conjugation.

The table below summarizes the key properties of the difluoromethoxy group.

Table 1: Properties of the Difluoromethoxy (-OCF₂H) Substituent

| Property | Description | Reference(s) |

|---|---|---|

| Electronic Effect | Moderately electron-withdrawing | researchgate.net, nuph.edu.ua |

| Inductive Effect (σI) | Positive (acceptor), value of 0.22 for CF₂OCH₃ | nbuv.gov.ua |

| Resonance Effect (σR) | Positive (acceptor), value of 0.07 for CF₂OCH₃ | nbuv.gov.ua |

| Steric Hindrance | Bulkier than a methoxy group | mdpi.com |

| Lipophilicity | Increases lipophilicity compared to -OH or -OCH₃ | mdpi.com |

Impact of Amino and Methyl Substituents on Structural Reactivity

The amino (-NH₂) and methyl (-CH₃) groups at positions 2 and 6, respectively, have a significant impact on the reactivity of the pyrimidine core, generally opposing the electron-withdrawing effect of the ring nitrogens and the difluoromethoxy group.

The combined effect of a strong activating group (amino) and a weak activating group (methyl) with a moderately deactivating group (difluoromethoxy) on an already π-deficient core creates a complex electronic environment. The reactivity at any given position is a result of the interplay between these competing electronic influences.

Combinatorial and Library Synthesis Approaches for Pyrimidine Derivatives

To efficiently explore the chemical space around the pyrimidine scaffold, combinatorial chemistry and library synthesis have become indispensable tools. nih.gov These approaches allow for the rapid generation of a large number of structurally related compounds for screening. acs.org

Several strategies have been developed for the library synthesis of pyrimidine derivatives:

Solid-Phase Synthesis (SPS): This technique involves immobilizing a starting material onto a solid support (resin) and performing sequential chemical reactions. acs.org For pyrimidine synthesis, a common approach is to attach a precursor molecule to the resin, followed by cyclization and functionalization steps. For example, chalcones immobilized on Wang resin have been reacted with acetamidines to form resin-bound pyrimidines, which are then cleaved to yield the final products. acs.org The key advantages of SPS are the ease of purification (by simple filtration and washing) and its suitability for automation. researchgate.net

Solution-Phase Parallel Synthesis: This method involves conducting reactions in arrays of separate vessels, often using automated liquid handlers. While purification can be more complex than in SPS, it allows for a wider range of reaction conditions. One-pot, multi-component reactions are particularly well-suited for this approach. For instance, the reaction of an aldehyde, malononitrile, and an amidine derivative can quickly generate diverse pyrimidine libraries. growingscience.com

DNA-Encoded Library (DEL) Technology: DEL is a powerful platform for generating and screening massive libraries of compounds. nih.govacs.org In this approach, a pyrimidine scaffold linked to a unique DNA oligonucleotide tag is subjected to iterative cycles of chemical reactions with various building blocks. After each chemical step, a new DNA code is ligated, effectively recording the synthetic history of each molecule. The entire library, potentially containing millions or billions of compounds, can then be screened simultaneously against a biological target. nih.gov

The table below outlines common synthetic strategies for pyrimidine libraries.

Table 2: Library Synthesis Strategies for Pyrimidine Derivatives

| Strategy | Description | Key Features | Reference(s) |

|---|---|---|---|

| Solid-Phase Synthesis (SPS) | Reactants are attached to a solid resin for sequential reactions. | Simplified purification, automation-friendly. | acs.org |

| Solution-Phase Parallel Synthesis | Reactions are run in parallel in multi-well plates. | Wider reaction scope, often utilizes multi-component reactions. | researchgate.net, growingscience.com |

| DNA-Encoded Library (DEL) Technology | Molecules are tagged with unique DNA barcodes to record their synthetic history. | Enables generation and screening of massive libraries (billions of compounds). | nih.gov, acs.org |

Bioisosteric Replacements in the Pyrimidine Ring System

Bioisosterism refers to the strategy of exchanging a functional group or a molecular fragment with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or solubility. cambridgemedchemconsulting.com The pyrimidine ring itself can act as a bioisostere for other aromatic systems like phenyl or pyridyl rings. nih.gov

When considering replacements within the pyrimidine system, two main approaches are taken: modification of substituents or replacement of the core scaffold.

Classical Bioisosteres: These involve replacing atoms or groups with others that have similar valency or size. For example, a hydroxyl group could be replaced by an amino group, or a C-H fragment in the ring could be replaced by a nitrogen atom (e.g., transitioning from a pyridine to a pyrimidine). The difluoromethyl group (-CHF₂) is a known bioisostere of a hydroxyl group (-OH), capable of acting as a hydrogen bond donor. nih.gov

The strategic replacement of the pyrimidine ring with other N-heterocycles like pyridazine (B1198779) or pyrazine (B50134) can significantly alter properties. cambridgemedchemconsulting.com Introducing more nitrogen atoms generally increases polarity and can reduce susceptibility to oxidative metabolism, though it may also introduce new liabilities like CYP inhibition. cambridgemedchemconsulting.com

Molecular Interactions and Target Engagement Investigations of Pyrimidine Derivatives

Mechanistic Studies of Enzyme Inhibition by Pyrimidine (B1678525) Analogues

The pyrimidine scaffold is a well-established core structure in the design of various enzyme inhibitors. Mechanistic studies are crucial to understanding how these molecules exert their effects at a molecular level.

Inhibition Kinetics and Binding Modes (e.g., ATP-mimicking tyrosine kinase inhibitors, NAPE-PLD inhibitors, COX enzymes)

Research into pyrimidine analogues has revealed their potential to inhibit a range of enzymes through different mechanisms. For instance, certain 2-aminopyrimidine (B69317) derivatives have been developed as potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways. These inhibitors often act as ATP-mimicking compounds, competing with ATP for its binding site in the kinase domain. The binding is typically characterized by the formation of key hydrogen bonds between the aminopyrimidine core and the hinge region of the enzyme's active site.

In other areas, pyrimidine-based compounds have been identified as inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive N-acylethanolamines. google.com High-throughput screening campaigns have led to the discovery of pyrimidine chemotypes that can inhibit this enzyme with varying potencies. google.com

Furthermore, the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway, are also targets for pyrimidine-containing molecules. The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

Role of Specific Pyrimidine Moieties in Enzyme Active Site Interactions

The specific substituents on the pyrimidine ring play a critical role in determining the potency and selectivity of enzyme inhibition. For 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine, the key moieties would be:

2-amino group: This group is often a crucial hydrogen bond donor, anchoring the molecule into the enzyme's active site, a common feature in many kinase inhibitors.

4-(Difluoromethoxy) group: The difluoromethoxy substituent significantly impacts the electronic properties and lipophilicity of the molecule. The fluorine atoms can engage in specific interactions, such as hydrogen bonds or halogen bonds, with the protein backbone or side chains. This group can also serve to block metabolic pathways, potentially increasing the compound's bioavailability.

The interplay of these groups dictates the compound's orientation and binding affinity within a target enzyme.

Receptor Binding Studies and Antagonist/Agonist Profiles

Beyond enzyme inhibition, pyrimidine derivatives are frequently investigated for their ability to bind to G-protein coupled receptors (GPCRs) and other cell surface receptors, acting as either antagonists (blocking the receptor) or agonists (activating the receptor).

Ligand-Receptor Interaction Dynamics

Studies on analogous compounds, such as 2-amino-4,6-disubstituted pyrimidines, have shown their potential to act as selective antagonists for adenosine (B11128) receptors. The binding affinity and selectivity are determined by the substituents at the 4 and 6 positions of the pyrimidine ring. The interactions are typically governed by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking between the pyrimidine core and aromatic residues in the receptor's binding pocket.

Conformational Changes Upon Binding

The binding of a ligand to a receptor often induces conformational changes in the receptor protein, which is the basis for signal transduction. While no specific data exists for this compound, studies on related inhibitors have shown that binding can stabilize either an active or inactive conformation of the target protein. For example, the binding of some pyrimidine-based inhibitors to fibroblast growth factor receptors (FGFR) can lock the enzyme in a specific, non-functional conformation.

Investigation of Molecular Recognition Principles for Pyrimidine-Based Compounds

Understanding the fundamental principles of molecular recognition is key to rational drug design. For pyrimidine-based compounds, this involves studying how the core heterocycle and its substituents are recognized by biological macromolecules. The nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors, while the 2-amino group is a potent hydrogen bond donor. These predictable interaction patterns make the pyrimidine scaffold a reliable platform for designing molecules that can specifically target a desired protein. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict and analyze the binding modes of these compounds, providing insights that guide the synthesis of more potent and selective analogues.

Computational and Theoretical Chemistry Studies of 4 Difluoromethoxy 6 Methylpyrimidin 2 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational methods used to predict how a small molecule (ligand), such as 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine, might interact with a biological macromolecule, typically a protein receptor. These techniques are fundamental in drug discovery and molecular biology to understand the basis of molecular recognition.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. The score is an estimation of the binding affinity, with lower scores typically indicating a more stable interaction.

For this compound, a docking study would reveal key interactions, such as hydrogen bonds formed by the amine group or the pyrimidine (B1678525) nitrogens, and hydrophobic interactions involving the methyl and difluoromethoxy groups. The results would guide the rational design of more potent derivatives. For instance, docking this compound into the active site of a kinase, a common target for pyrimidine-based molecules, could yield results similar to those shown in the illustrative table below. dovepress.comnih.gov

Interactive Data Table: Illustrative Molecular Docking Results

The following data is representative for a compound of this class and serves to illustrate typical docking simulation outputs. Specific published data for this compound was not available.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A (e.g., 3V99) | -7.8 | MET120, LYS75, ASP179 | H-bond with amine, H-bond with pyrimidine N, Hydrophobic contact |

| Kinase B (e.g., 6BDO) | -7.2 | LEU201, VAL58, PHE178 | H-bond with pyrimidine N, Hydrophobic contact with methyl group |

| Enzyme C (e.g., 2Z5X) | -6.9 | ALA88, ILE150, GLU85 | H-bond with amine, van der Waals forces |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation would model the movement of every atom in the system, providing a detailed view of the conformational flexibility of this compound within the binding site. This analysis can confirm the stability of the interactions predicted by docking and reveal the role of water molecules in mediating the binding. Conformational analysis helps to understand how the molecule might adapt its shape to fit optimally within the biological environment.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These calculations provide fundamental information about molecular geometry, stability, and reactivity. researchgate.net

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net From the optimized structure, various electronic properties can be calculated. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the amine group and pyrimidine nitrogens would be expected to be electron-rich regions, susceptible to electrophilic attack or hydrogen bonding, while the difluoromethoxy group would influence the electronic landscape significantly. rsc.org

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of a molecule to donate electrons, while the energy of the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netnih.govresearchgate.net

Interactive Data Table: Representative FMO Properties

The following data is illustrative for a compound with this structure, calculated using DFT methods (e.g., B3LYP/6-31G). Specific published data for this compound was not available.*

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating capability (e.g., in charge-transfer interactions). |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Suggests high kinetic stability and low chemical reactivity. |

In Silico Prediction of Molecular Properties Relevant to Research Design

In addition to fundamental quantum properties, computational tools can predict a range of molecular properties that are crucial for research and early-stage drug development. These in silico predictions help to assess the "drug-likeness" of a compound before significant resources are invested in its synthesis and testing. researchgate.netnih.gov

These predictions often include physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. For this compound, these predictions can guide its potential use as a fragment or lead compound in medicinal chemistry. researchgate.net

Interactive Data Table: Illustrative In Silico Molecular Properties

The following data represents typical predictions from cheminformatics software. Specific published data for this compound was not available.

| Property | Predicted Value | Significance in Research Design |

| Molecular Weight | 189.15 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP (Octanol/Water Partition) | 1.5 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Suggests good potential for cell membrane permeation. |

| Number of H-Bond Donors | 1 (amine group) | Contributes to target binding specificity and solubility. |

| Number of H-Bond Acceptors | 4 (2 pyrimidine N, 2 O) | Influences solubility and the potential for forming hydrogen bonds with a target. |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding. |

Metabolic Stability Predictions (mechanistic aspects, not outcomes)

Predicting metabolic stability is crucial to estimate a compound's half-life and potential for generating reactive metabolites. Computational studies in this area focus on identifying potential sites of metabolism (SoMs) and understanding the mechanistic factors that confer stability.

The pyrimidine scaffold itself is a "privileged structure" in medicinal chemistry, partly because its nitrogen atoms decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to carbocyclic rings like benzene. nih.govnih.gov The primary mechanistic aspects considered for this compound are:

Ring System Stability: The electron-deficient nature of the pyrimidine ring inherently increases its resistance to aromatic oxidation. nih.gov

Metabolic Soft Spots: Computational models, such as those employing quantum mechanics, can predict which atoms in a molecule are most likely to undergo metabolic transformation. For this compound, potential "soft spots" would include the methyl group (aliphatic hydroxylation) and the aromatic ring itself, although the latter is less likely.

Metabolic Blocking: The difluoromethoxy (–OCF₂H) group is a key feature for enhancing metabolic stability. It is often used as a bioisostere for a methoxy (B1213986) (–OCH₃) group. The strong carbon-fluorine bonds are highly resistant to cleavage, and the electron-withdrawing nature of the fluorine atoms deactivates the adjacent ether oxygen, effectively "blocking" the O-dealkylation that is a common metabolic pathway for methoxy groups. nih.gov

These mechanistic predictions help chemists design molecules that are less prone to rapid metabolism, a strategy aimed at improving pharmacokinetic properties. researchgate.net

| Molecular Fragment | Mechanistic Contribution to Metabolic Stability |

|---|---|

| Pyrimidine Core | Electron-deficient aromatic system reduces susceptibility to oxidative metabolism by CYP enzymes. nih.gov |

| -NH₂ (2-amine) | Generally stable, though N-dealkylation or oxidation can occur if substituted. As a primary amine, it is relatively robust. |

| -CH₃ (6-methyl) | Represents a potential site of metabolism (SoM) via aliphatic hydroxylation, a common metabolic pathway. |

| -OCF₂H (4-difluoromethoxy) | Acts as a "metabolic blocker." The C-F bonds are highly stable, preventing the O-dealkylation common for methoxy groups. researchgate.net |

Cheminformatics and Data Mining in Pyrimidine Research

Cheminformatics applies data science and computational methods to analyze vast datasets of chemical information, accelerating drug discovery. ejbi.org In the context of pyrimidine research, these techniques are used to identify promising new molecules, predict their properties, and understand structure-activity relationships (SAR) on a large scale.

Rather than focusing on a single molecule, cheminformatics operates on large chemical libraries and databases. Key applications in pyrimidine research include:

Database Mining and Virtual Screening: Researchers mine large databases (containing millions of compounds) to identify all molecules containing the pyrimidine scaffold. researchgate.net These subsets are then subjected to virtual screening, where computational docking models predict which compounds are most likely to bind to a specific biological target. This approach efficiently filters enormous virtual libraries to a manageable number of candidates for synthesis and testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. For pyrimidines, QSAR can be used to predict the potency or ADME properties of new, unsynthesized derivatives based on data from known pyrimidine-containing compounds.

Scaffold Hopping and Privileged Structure Analysis: Data mining can identify common molecular scaffolds, like pyrimidine, that appear frequently in drugs and bioactive molecules (so-called "privileged scaffolds"). nih.gov This information guides chemists in designing new molecules by "hopping" from a known scaffold to a new one with potentially better properties, such as improved metabolic stability. nih.gov

DNA-Encoded Libraries (DELs): This advanced technique involves synthesizing massive libraries of compounds where each molecule is tagged with a unique DNA barcode. By screening these libraries against a protein target, active compounds can be identified by sequencing their DNA tags. Cheminformatic tools are essential for designing these libraries to maximize chemical diversity around a core scaffold like pyrimidine and for analyzing the large datasets generated from the screening process. nih.gov

| Cheminformatics/Data Mining Technique | Application in Pyrimidine Research |

|---|---|

| Virtual Screening / Molecular Docking | Predicting the binding affinity of large libraries of pyrimidine derivatives to specific protein targets (e.g., kinases, enzymes). researchgate.net |

| QSAR Modeling | Developing predictive models for the biological activity, toxicity, or pharmacokinetic properties of novel pyrimidine compounds. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features in pyrimidine-based ligands required for biological activity. |

| Library Design and Analysis | Designing diverse and targeted combinatorial libraries around the pyrimidine core for high-throughput or DEL screening. nih.gov |

| Text Mining | Automatically extracting information about pyrimidine compounds, their synthesis, and biological activities from scientific literature and patents. researchgate.net |

Role As Synthetic Intermediates in Organic Synthesis and Materials Science

Utilization of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine in the Synthesis of More Complex Heterocyclic Systems

Publicly available research literature does not provide specific examples of this compound being used as a precursor for more complex heterocyclic systems. However, the general reactivity of related 2-aminopyrimidine (B69317) compounds is well-documented and serves as a model for its potential applications.

Typically, the 2-amino group on a pyrimidine (B1678525) ring can undergo a variety of transformations to build fused or linked heterocyclic systems:

Condensation Reactions: The amino group can react with dicarbonyl compounds or their equivalents to form fused imidazole, triazole, or other nitrogen-containing rings. researchgate.netresearchgate.net

Nucleophilic Substitution: While not a direct reaction of the amino group itself, related aminopyrimidines containing leaving groups (like halogens) on the ring can undergo nucleophilic substitution reactions to link with other heterocyclic moieties. nih.gov For instance, 2-amino-4-chloropyrimidine (B19991) derivatives are common starting materials where the chlorine atom is displaced by various nucleophiles to create more complex structures. nih.gov

Cyclization Reactions: Intramolecular or intermolecular cyclizations involving functional groups introduced at the amino position or elsewhere on the ring are a common strategy for synthesizing bicyclic and polycyclic heterocyclic systems, such as pyrido[4,3-d]pyrimidines. rsc.org

These established synthetic routes highlight the potential pathways through which this compound could be utilized, although specific research detailing these transformations for this compound is not available in the provided search results.

Pyrimidine-Based Scaffolds in Macrocycle and Polymer Design

There is no information in the search results detailing the use of this compound in the design or synthesis of macrocycles or polymers. The rigid structure of the pyrimidine ring and the potential for bifunctionalization (e.g., by reacting at the amino group and another position) make pyrimidines, in general, attractive candidates for incorporation into larger supramolecular structures or polymer backbones. However, the application of this specific compound in materials science has not been documented in the available literature.

Development of Novel Reagents and Catalysts Featuring Pyrimidine Motifs

The search results contain no evidence of this compound being used in the development of novel reagents or catalysts. Pyrimidine derivatives can be incorporated into ligands for metal catalysts, leveraging the nitrogen atoms for coordination. The electronic properties of the ring, influenced by substituents like the difluoromethoxy group, could in theory be used to tune the catalytic activity. Nevertheless, no specific instances of this application for the target compound have been reported.

Future Research Directions for this compound Elucidated

While specific research on the chemical compound this compound is not extensively available in publicly accessible literature, its structural components—a fluorinated methoxy (B1213986) group and a methylpyrimidin-2-amine core—position it as a compound of significant interest within the broader field of pyrimidine chemistry. The exploration of this and similar molecules can benefit from a range of advanced research methodologies, from novel synthetic strategies to the integration of artificial intelligence in drug discovery. This article outlines potential future research directions and unexplored avenues centered around this specific chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-(difluoromethoxy)-6-methylpyrimidin-2-amine, and how can reaction conditions be standardized?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted chalcones and guanidine derivatives. For example, a common approach involves refluxing (2E)-1-(difluoromethoxyphenyl)-3-arylprop-2-en-1-one with guanidine nitrate in ethanol under basic conditions (e.g., 10% NaOH). Reaction progress is monitored via TLC, followed by ice quenching, filtration, and ethanol recrystallization . Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of guanidine to chalcone. Standardization requires kinetic studies to optimize yield and purity, with HPLC or GC-MS for quality assessment.

Q. How is structural characterization performed for this compound, and which analytical techniques are most reliable?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using SHELX software for refinement, with R-factors < 0.05 indicating high accuracy . Complementary techniques include:

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Begin with in vitro antimicrobial screening using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity is assessed via MTT assays on human cell lines (e.g., HEK-293), with IC values calculated using nonlinear regression. Fluorinated pyrimidines often show enhanced membrane permeability, so include positive controls (e.g., ciprofloxacin) and structure-activity comparisons to isolate the difluoromethoxy group’s contribution .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in introducing the difluoromethoxy group?

Methodological Answer: Regioselective installation of –OCFH requires careful electrophilic substitution or nucleophilic aromatic substitution (SNAr). For SNAr, activate the pyrimidine ring via electron-withdrawing groups (e.g., nitro at C4), then substitute with difluoromethoxide (generated from HCFO salts). Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent (e.g., DMF) and catalyst selection (e.g., CuI) to favor the desired regioisomer . Post-synthesis, LC-MS/MS monitors side products like OCF derivatives.

Q. What crystallographic strategies resolve discrepancies in reported structural data for similar pyrimidine derivatives?

Methodological Answer: Contradictions in bond angles or torsion parameters often arise from polymorphism or twinning. High-resolution synchrotron XRD (λ = 0.7–1.0 Å) mitigates this, with SHELXL refinement incorporating hydrogen-bonding restraints. For example, intramolecular N–H⋯N bonds in pyrimidines stabilize specific conformations; compare dihedral angles between phenyl and pyrimidine rings (e.g., 12.8° vs. 86.1° in related compounds) to identify dominant packing forces . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π).

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial potency) be interpreted and resolved?

Methodological Answer: Use orthogonal assays to disentangle off-target effects. For instance, if cytotoxicity (IC = 10 µM) overlaps with antimicrobial activity (MIC = 8 µM), conduct:

- Proteomics : Identify protein targets via thermal shift assays or affinity chromatography.

- Metabolomics : Track ROS generation or ATP depletion in bacterial vs. mammalian cells.

- SAR Studies : Synthesize analogs (e.g., replacing –OCFH with –OCH) to isolate pharmacophores. Statistical tools (e.g., PCA) correlate structural features with bioactivity clusters .

Methodological Notes for Data Contradictions

- Synthetic Yield Variability : Replicate reactions under inert atmospheres (N/Ar) to exclude moisture-sensitive intermediates.

- Biological Replication : Use ≥3 independent cell cultures and ANOVA for significance testing.

- Computational Validation : MD simulations (AMBER/CHARMM) reconcile crystallographic data with dynamic behavior in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.